
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is a chemical compound that features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol typically involves the sulfonylation of a thiophene derivative followed by the introduction of a pyrrolidine group. The reaction conditions often require the use of a sulfonyl chloride and a base to facilitate the sulfonylation process. The final step involves the reduction of the intermediate to yield the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- (5-(Morpholin-1-ylsulfonyl)thiophen-3-yl)methanol
- (5-(Piperidin-1-ylsulfonyl)thiophen-3-yl)methanol
- (5-(Azepan-1-ylsulfonyl)thiophen-3-yl)methanol
Uniqueness
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity.
属性
分子式 |
C9H13NO3S2 |
|---|---|
分子量 |
247.3 g/mol |
IUPAC 名称 |
(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)methanol |
InChI |
InChI=1S/C9H13NO3S2/c11-6-8-5-9(14-7-8)15(12,13)10-3-1-2-4-10/h5,7,11H,1-4,6H2 |
InChI 键 |
WICKVWLWOULSTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


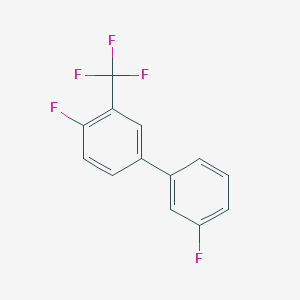
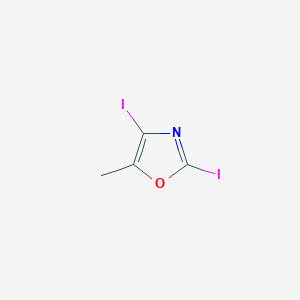
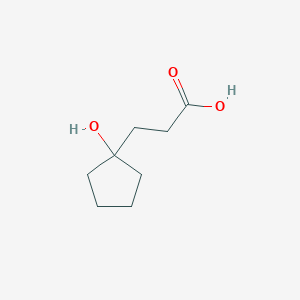
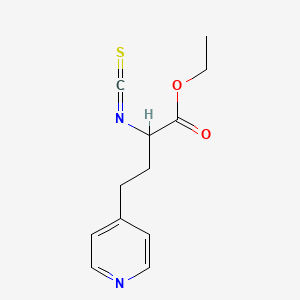
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
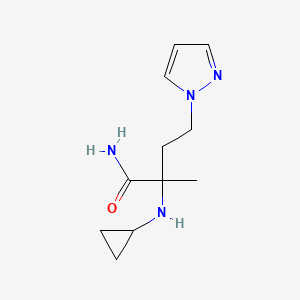
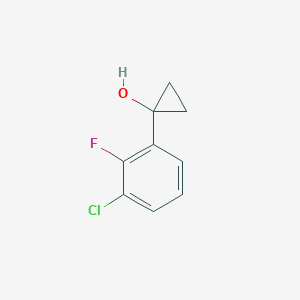
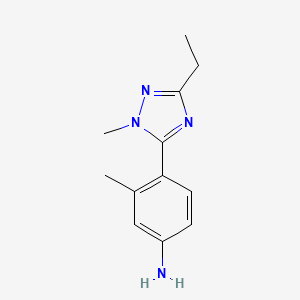


![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)


